5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Description
The compound with the identifier “5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database
Properties
IUPAC Name |
5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-23-14-7-5-4-6-13(14)22-20(23)18-15(25)11-24(19(18)21)12-8-9-16(26-2)17(10-12)27-3/h4-10H,11,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCXATDHDPVAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is scaled up to meet the demand for this compound in research and commercial applications. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one depend on the specific reaction conditions and reagents used
Scientific Research Applications
5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The molecular targets and pathways involved are typically identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Conclusion
5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a compound of significant interest in various fields of scientific research due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and mechanism of action are well-studied, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
